Ethyl 2-amino-5-(dimethylamino)benzoate

Catalog No.
S14079220
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-5-(dimethylamino)benzoate

Product Name

Ethyl 2-amino-5-(dimethylamino)benzoate

IUPAC Name

ethyl 2-amino-5-(dimethylamino)benzoate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)9-7-8(13(2)3)5-6-10(9)12/h5-7H,4,12H2,1-3H3

InChI Key

PFIXKWGYDFQJJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N(C)C)N

Ethyl 2-amino-5-(dimethylamino)benzoate is an organic compound with the molecular formula C11_{11}H16_{16}N2_2O2_2. It belongs to the class of aminobenzoates, characterized by the presence of an ethyl ester and a dimethylamino substituent. This compound is notable for its structural features, which include an amino group at the second position and a dimethylamino group at the fifth position of the benzoate ring, making it a potential candidate for various chemical and biological applications .

Typical of amino compounds and esters. These include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 2-amino-5-(dimethylamino)benzoic acid.
  • N-Alkylation: The amino group can undergo alkylation, potentially leading to the formation of more complex derivatives.
  • Acylation Reactions: The amino group can also react with various acyl chlorides to form amides.

These reactions expand its utility in organic synthesis and medicinal chemistry.

Ethyl 2-amino-5-(dimethylamino)benzoate can be synthesized through several methods:

  • Direct Amination: Starting from ethyl 5-(dimethylamino)benzoate, amination with ammonia or an amine source under appropriate conditions can yield the target compound.
  • Benzoylation of Amines: An alternative synthetic route involves benzoylation of a suitable amine followed by ethyl ester formation.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently transformed into Ethyl 2-amino-5-(dimethylamino)benzoate through a series of reactions including acylation and esterification.

Ethyl 2-amino-5-(dimethylamino)benzoate finds applications primarily in pharmaceutical research due to its potential as a precursor in drug synthesis. Its structural characteristics make it suitable for developing compounds targeting various biological pathways, especially in neuropharmacology. Additionally, it may serve as a reagent in organic synthesis for constructing more complex molecular architectures.

Several compounds share structural similarities with Ethyl 2-amino-5-(dimethylamino)benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(dimethylamino)benzoateDimethylamino group at position 4Known for its use as a local anesthetic
Methyl 2-amino-5-(dimethylamino)benzoateMethyl instead of ethyl groupPotentially different solubility and reactivity
Ethyl 2-amino-4-methylbenzoateMethyl group at position 4Variation in substitution pattern affects properties
Dimethylaminobenzoic acidContains carboxylic acid functionalityExhibits different biological activities

These compounds illustrate the diversity within the aminobenzoate class while highlighting the unique positioning of functional groups in Ethyl 2-amino-5-(dimethylamino)benzoate, which may influence its reactivity and biological activity .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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